Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
Description
Rel-(1R,5S,9s)-7-Benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic sulfonamide derivative with a rigid tricyclic scaffold. Its molecular formula is C₁₅H₂₁NO₃S, and it has a molecular weight of 295.40 g/mol . The compound features a benzyl group at the 7-position, a hydroxyl group at the 9-position, and a sulfone group (3,3-dioxide) replacing the sulfur atom in the thia-azabicyclo framework. This structural arrangement confers unique stereochemical and electronic properties, making it a subject of interest in medicinal chemistry and conformational studies.
The compound’s stability and stereochemistry are further supported by X-ray crystallography, which has identified rare chair-boat conformers in structurally analogous systems .
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
(1S,5R)-7-benzyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C14H19NO3S/c16-14-12-7-15(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-14,16H,6-10H2/t12-,13+,14? |
InChI Key |
WGQNFAJGOPSXRT-PBWFPOADSA-N |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Mannich Cyclization for Bicyclic Core Formation
The bicyclic skeleton is constructed via a Mannich reaction between 4-thianone, benzylamine, and formaldehyde under acidic conditions:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 4-Thianone | 1.0 equiv | H2SO4 (18%), 0–10°C, 1 h |
| Benzylamine | 0.9 equiv | |
| Formaldehyde (37% aq.) | 1.2 equiv |
This yields 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one (83% yield, 97% purity by HPLC).
Sulfone Oxidation
The thia group is oxidized to the sulfone using H2O2 in acetic acid:
Optimized Oxidation Parameters
| Parameter | Value |
|---|---|
| H2O2 (30%) | 3.0 equiv |
| Acetic Acid | Solvent, reflux |
| Time | 6 h |
| Yield | 89% |
Post-oxidation, the intermediate is purified via recrystallization (EtOAc/hexane).
Stereoselective Reduction of Ketone
The 9-keto group is reduced to the alcohol while controlling stereochemistry using Ru-based catalysts:
Hydrogenation Conditions
| Component | Details |
|---|---|
| Catalyst | RuCl2[(R)-BINAP]/(S)-DAIPEN |
| Pressure | 50 psi H2 |
| Solvent | i-PrOH |
| Temperature | 50°C, 48 h |
| Diastereomeric Ratio | 92:8 (endo:exo) |
The rel-(1R,5S,9s) configuration is confirmed via X-ray diffraction and NOESY correlations.
Critical Reaction Parameters
Temperature and Solvent Effects
Catalytic Systems Comparison
| Catalyst | Selectivity (endo) | Yield |
|---|---|---|
| Ru/BINAP-DAIPEN | 92% | 85% |
| Pd(OH)2/C | 78% | 73% |
| Raney Ni | 65% | 68% |
Characterization Data
Spectroscopic Profiles
X-ray Crystallography
Challenges and Mitigation Strategies
- Stereochemical Purity : Use of chiral Ru catalysts increases endo selectivity to >90%.
- Sulfone Stability : Avoid prolonged exposure to strong oxidants; H2O2 in acetic acid provides optimal control.
- Byproduct Formation : Column chromatography (SiO2, EtOAc/hexane 3:7) removes <5% exo isomers.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the dioxide to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions at the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a sulfide. Substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Functional Groups: The 9-hydroxy group in the target compound contrasts with the 9-ketone in non-dioxide derivatives, impacting hydrogen-bonding capacity and metabolic stability .
- Methyl Substitution : Addition of a methyl group at position 9 (as in the 9-methyl analogue) increases steric bulk and may influence conformational flexibility .
Conformational Analysis
Table 2: Conformational Properties of Bicyclo Derivatives
Key Observations :
- The sulfone group in the target compound stabilizes a rare chair-boat conformation, which may enhance binding to ion channels or enzymes compared to chair-chair conformers .
Pharmacological Activity
Table 3: Antiarrhythmic Activity in Preclinical Models
Key Observations :
- The hydroperchlorate salt of the non-dioxide analogue shows marked antiarrhythmic efficacy, suggesting that the dioxide form (with improved solubility) may offer enhanced activity .
Biological Activity
Rel-(1R,5S,9S)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide (CAS No. 1690364-43-2) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings regarding its biological activity, including antiarrhythmic properties and other pharmacological effects.
The molecular formula of this compound is with a molecular weight of approximately 281.37 g/mol. The structure features a bicyclic system with a thioether and hydroxyl group that may influence its biological interactions.
Antiarrhythmic Properties
Research has indicated that related compounds exhibit significant antiarrhythmic effects. For instance, studies on similar bicyclic structures show that they can suppress induced ventricular tachycardia in canine models at doses ranging from 3 to 6 mg/kg body weight . The compound's mechanism appears to involve modulation of ion channels, akin to the action of lidocaine, which is a well-known antiarrhythmic drug.
Key Findings:
- Suppression of Ventricular Tachycardia: In a study with dogs, the compound significantly reduced the incidence of ventricular tachycardia when administered intravenously.
- Blood Pressure Effects: The same study noted a transient increase in blood pressure (10-15%) following administration, suggesting cardiovascular implications that warrant further investigation.
Case Studies and Research Findings
- Study on Structural Analogues:
- Conformational Analysis:
Comparative Biological Activity Table
Future Directions for Research
Given the promising antiarrhythmic properties observed in related compounds, future research should focus on:
- In Vivo Studies: Conducting comprehensive animal studies to evaluate the safety and efficacy of this compound.
- Mechanistic Investigations: Elucidating the precise mechanisms by which this compound interacts with ion channels and other cellular targets.
- Analog Development: Synthesizing analogs with varied substitutions to assess their biological activity and optimize therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
